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molecular formula C12H14N4O2 B8607246 6-Amino-3-methyl-5-(phenylmethylamino)pyrimidine-2,4-dione

6-Amino-3-methyl-5-(phenylmethylamino)pyrimidine-2,4-dione

Cat. No. B8607246
M. Wt: 246.27 g/mol
InChI Key: NZJRDZMLYKCMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393755

Procedure details

Add 6-amino-3-methyl-5-(phenylmethyleneamino )pyrimidine-2,4-dione (85 g=0.35 mol) to CH2Cl2 (1.6L) and MeOH (1.6L). Stir the suspension, add HOAc (21.9 ml=0.35 mol), then NaCNBH3 (21.9 g=0.35 mol). Stir 1.5 hr, and add HOAc (2 ml) and NaCNBH3 (2.0 g). After another 30 min, concentrate to ca. 1.6L on a rotovap (35° C. bath). Chill the crystalline mixture, filter, and wash with cold MeOH. Stir the product 15 min in 0.5L boiling MeOH, chill, filter, and dry to obtain the title compound, m.p. 206°-218° C.
Name
6-amino-3-methyl-5-(phenylmethyleneamino )pyrimidine-2,4-dione
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
21.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[C:3]=1[N:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(Cl)Cl.[BH3-]C#N.[Na+]>CC(O)=O.CO>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[C:3]=1[NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
6-amino-3-methyl-5-(phenylmethyleneamino )pyrimidine-2,4-dione
Quantity
85 g
Type
reactant
Smiles
NC1=C(C(N(C(N1)=O)C)=O)N=CC1=CC=CC=C1
Name
Quantity
1.6 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1.6 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
21.9 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stir the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to ca. 1.6L on a rotovap (35° C. bath)
TEMPERATURE
Type
TEMPERATURE
Details
Chill the crystalline mixture
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with cold MeOH
STIRRING
Type
STIRRING
Details
Stir the product 15 min in 0.5L
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
chill
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(N(C(N1)=O)C)=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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